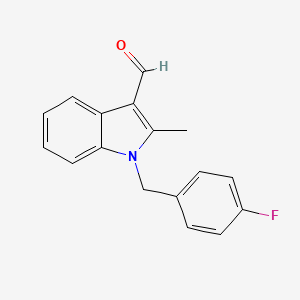

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBROSICYDAPWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341477 | |

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332922-15-3 | |

| Record name | 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

CAS Number: 332922-15-3

This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers and professionals in drug discovery and organic synthesis. The document details its chemical properties, a validated synthetic pathway, reactivity, and potential applications, grounded in established chemical principles and supported by relevant literature.

Introduction and Significance

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde belongs to the indole-3-carbaldehyde class of compounds. The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to generate diverse molecular architectures.[3] The specific substitutions on the indole ring—a 4-fluorobenzyl group at the N1 position and a methyl group at the C2 position—are expected to modulate the compound's physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding interactions, while the methyl group can influence the electronic and steric environment of the indole core.

Physicochemical Properties

A summary of the key physicochemical properties for 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 332922-15-3 | [4] |

| Molecular Formula | C₁₇H₁₄FNO | [4] |

| Molecular Weight | 267.30 g/mol | [4] |

| Topological Polar Surface Area (TPSA) | 22 Ų | [4] |

| logP (calculated) | 3.95 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 3 | [4] |

| Physical Form | Powder or crystals |

Synthesis and Mechanism

The synthesis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be efficiently achieved through a two-step sequence: N-alkylation of 2-methylindole followed by Vilsmeier-Haack formylation. This synthetic strategy is logical as it introduces the substituents in a controlled manner.

Step 1: N-Alkylation of 2-Methylindole

The first step involves the N-alkylation of 2-methylindole with 4-fluorobenzyl bromide. The indole nitrogen is deprotonated by a suitable base to form the more nucleophilic indolate anion, which then undergoes nucleophilic substitution with the electrophilic benzyl bromide.

Protocol:

-

To a stirred solution of 2-methylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.05 eq) in DMF dropwise.

-

Let the reaction proceed at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorobenzyl)-2-methyl-1H-indole.

Causality of Experimental Choices:

-

Base and Solvent: The use of a strong base like NaH in a polar aprotic solvent like DMF is crucial to favor N-alkylation over the competing C3-alkylation. The indolate anion formed is a stronger nucleophile at the nitrogen atom.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the N-substituted indole at the electron-rich C3 position using the Vilsmeier-Haack reagent. This reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.

Protocol:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous DMF at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

To this freshly prepared reagent, add a solution of 1-(4-fluorobenzyl)-2-methyl-1H-indole (1.0 eq) in DMF dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is alkaline.

-

The product, 1-(4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactivity and Potential Applications

The aldehyde group at the C3 position of 1-(4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a key site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Reactivity of the Aldehyde Group

The electrophilic nature of the aldehyde carbon allows for a variety of nucleophilic addition reactions, including:

-

Condensation Reactions: It can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems.[3]

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

-

Reductive Amination: It can react with amines in the presence of a reducing agent to form substituted amines.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

The electron-donating methyl group at the C2 position may slightly decrease the electrophilicity of the aldehyde compared to an unsubstituted indole-3-carbaldehyde.[3]

Potential Applications in Drug Discovery

Indole-3-carbaldehyde derivatives have been reported to exhibit a wide range of biological activities.[1][2] While specific biological data for 1-(4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is not extensively published, its structural features suggest potential for investigation in several therapeutic areas:

-

Anticancer Agents: Many indole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and modulation of signaling pathways.[2]

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.

-

Anti-inflammatory Agents: Some indole derivatives have demonstrated anti-inflammatory properties.

The 4-fluorobenzyl moiety can potentially enhance the compound's binding affinity to target proteins and improve its pharmacokinetic profile. Further derivatization of the aldehyde group can lead to the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and the fluorobenzyl group, a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the benzylic methylene protons (around 5.5 ppm), and a singlet for the methyl protons at the C2 position (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 180-190 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the methyl and methylene groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1650-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (267.30 g/mol ).

Conclusion

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetically accessible and versatile intermediate with significant potential for applications in medicinal chemistry and organic synthesis. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the development of novel compounds with potentially valuable biological activities. This guide has outlined its key properties, a reliable synthetic route, and its potential for further chemical exploration, providing a valuable resource for researchers in the field.

References

- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry.

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024, September 6). RSC Publishing. [Link]

- Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes. (2025). BenchChem.

- Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. (n.d.). ResearchGate.

- Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs. (2025). BenchChem.

Sources

- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

Architecting Privileged Scaffolds: A Technical Guide to 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as the linchpin for entire drug discovery programs. 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CAS: 332922-15-3) is one such privileged scaffold [1]. By integrating an electron-rich indole core with a lipophilic 4-fluorobenzyl group and a sterically demanding 2-methyl substituent, this molecule offers a highly tunable platform. It is extensively utilized in the synthesis of anti-inflammatory agents, synthetic cannabinoids, and targeted kinase inhibitors. This whitepaper dissects its structural rationale, details self-validating synthetic protocols, and explores its downstream applications.

Structural Causality and Physicochemical Properties

In medicinal chemistry, every functional group must justify its presence. The architecture of 1-(4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is purposefully designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

-

Indole Core : The foundational pharmacophore. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, specifically at the C3 position, which is 1013 times more reactive than benzene [2].

-

N1-(4-Fluorobenzyl) Substitution : The inclusion of the fluorine atom at the para position of the benzyl ring is a classic bioisosteric strategy. Fluorine's high electronegativity and strong C-F bond block cytochrome P450-mediated oxidative metabolism at this vulnerable position, significantly enhancing the molecule's half-life. Furthermore, the benzyl group increases lipophilicity, facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets [1].

-

C2-Methyl Group : This introduces critical steric hindrance. It locks the conformation of the N-benzyl group and restricts the rotation of downstream C3-substituents, reducing the entropic penalty upon target binding and increasing receptor subtype selectivity.

-

C3-Carbaldehyde : The reactive handle. Aldehydes are versatile electrophiles, enabling rapid diversification via Knoevenagel condensations, Wittig olefination, or reductive aminations.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Causality / Significance |

| CAS Number | 332922-15-3 | Unique identifier for procurement and regulatory tracking [1]. |

| Molecular Formula | C17H14FNO | Defines the exact atomic composition. |

| Molecular Weight | 267.30 g/mol | Low MW allows for downstream addition while remaining within Lipinski's Rule of 5. |

| LogP (Predicted) | ~3.95 | High lipophilicity; optimal for lipid membrane permeability. |

| TPSA | 22.0 Ų | Low polar surface area ensures excellent CNS penetrance. |

Synthetic Methodology: A Two-Step Self-Validating Protocol

The synthesis of this scaffold relies on a robust, two-step sequence: N-alkylation of 2-methylindole followed by Vilsmeier-Haack formylation. The success of these reactions hinges on strict anhydrous conditions and precise temperature control.

Step 1: N-Alkylation via Deprotonation

Indoles are not inherently nucleophilic at the nitrogen atom due to the involvement of the lone pair in the aromatic sextet. Therefore, strong bases like Sodium Hydride (NaH) are required to generate the active indolide anion [3].

Protocol:

-

Preparation : Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere at 0 °C.

-

Deprotonation : Slowly add a solution of 2-methylindole (1.0 eq) in anhydrous DMF dropwise. Causality: The slow addition controls the exothermic evolution of hydrogen gas. Stir for 30 minutes until gas evolution ceases, confirming complete formation of the indolide anion.

-

Alkylation : Add 4-fluorobenzyl chloride (1.1 eq) dropwise. Causality: The 4-fluorobenzyl chloride is highly reactive; maintaining 0 °C prevents polyalkylation or ring-opening side reactions [3].

-

Propagation & Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl , extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4 , and concentrate.

Step 2: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatics. It exclusively targets the C3 position of the indole due to the enamine-like reactivity of the pyrrole ring [2][4].

Protocol:

-

Reagent Generation : Cool anhydrous DMF (3.0 eq) to 0 °C. Add Phosphorus Oxychloride ( POCl3 , 1.2 eq) dropwise. Causality: This generates the electrophilic chloroiminium ion (Vilsmeier reagent) in situ. The reaction is highly exothermic; strict temperature control prevents decomposition.

-

Electrophilic Attack : Add a solution of 1-(4-fluorobenzyl)-2-methylindole (from Step 1) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Intermediate Formation : Warm the mixture to 40 °C for 2 hours. This drives the formation of the Wheland intermediate and subsequent loss of HCl to form the iminium salt.

-

Hydrolysis : Pour the mixture over crushed ice and basify to pH 8-9 using 10% aqueous NaOH. Causality: The alkaline hydrolysis of the iminium intermediate is mandatory to release the final carbaldehyde product and dimethylamine gas [4].

-

Isolation : Extract with Dichloromethane (DCM), wash with water, dry, and recrystallize from ethanol to yield pure 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde.

Mechanistic flow of the Vilsmeier-Haack formylation targeting the C3 position of the indole core.

Downstream Applications: From Scaffold to API

The true value of this molecule lies in its C3-aldehyde group. It is frequently utilized in Knoevenagel condensations with active methylene compounds (e.g., thiazolidine-2,4-dione) to synthesize aldose reductase inhibitors or anti-cancer agents.

Furthermore, derivatives of N-(4-fluorobenzyl) indoles are classically investigated for their interaction with G-Protein Coupled Receptors (GPCRs), specifically the Cannabinoid receptors (CB1/CB2), or as Cyclooxygenase (COX) inhibitors. The 4-fluorobenzyl group perfectly occupies the hydrophobic pocket of these targets, while the 2-methyl group dictates the binding pose.

Downstream Gi/o-coupled GPCR signaling pathway modulated by typical N-(4-fluorobenzyl) indole derivatives.

Conclusion

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a masterfully designed synthetic intermediate. By understanding the causality behind its structural features—from the metabolic shielding of the fluorine atom to the regioselective reactivity of the indole core—medicinal chemists can leverage this scaffold to accelerate the discovery of potent, metabolically stable therapeutics.

References

Comprehensive Mass Spectrometry Analysis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde: Fragmentation Mechanisms and LC-MS/MS Protocols

Executive Summary

The structural characterization of complex indole derivatives is a critical pathway in modern pharmaceutical drug development. This technical whitepaper provides an in-depth, authoritative guide to the mass spectrometric (MS) analysis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (CAS: 332922-15-3) . By synthesizing established principles of gas-phase ion chemistry with a self-validating LC-MS/MS methodology, this guide equips analytical scientists with the exact causal mechanisms and protocols required to confidently identify and quantify this molecule in complex matrices.

Analyte Profiling & Chemical Context

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a highly functionalized heterocyclic compound consisting of an indole core substituted with a 4-fluorobenzyl group at the N1 position, a methyl group at C2, and a carbaldehyde moiety at C3. Indole-3-carbaldehydes are biologically active pharmacophores and vital synthetic intermediates for anti-inflammatory and antifungal agents .

Due to its high lipophilicity and the presence of multiple functional groups, the molecule exhibits distinct ionization behaviors and highly reproducible fragmentation cascades under Collision-Induced Dissociation (CID).

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind fragmentation is paramount for accurate spectral interpretation. When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily forms a protonated precursor ion [M+H]+ at m/z 268.1138. The protonation predominantly occurs at the carbaldehyde oxygen, which acts as a superior proton acceptor compared to the delocalized indole nitrogen.

Upon entering the collision cell, the precursor ion undergoes two primary, competing fragmentation pathways:

-

Pathway A (Carbon Monoxide Extrusion): A hallmark of aromatic aldehydes in mass spectrometry is the neutral loss of carbon monoxide (CO, -27.99 Da) . This is a low-energy pathway that yields a stable fragment at m/z 240.1189. The ejection of CO is thermodynamically favored because the resulting cation maintains the highly conjugated indole ring system.

-

Pathway B (N-Benzyl Cleavage): The N-C bond linking the indole core to the 4-fluorobenzyl group is highly susceptible to heterolytic cleavage during CID . This high-energy pathway is driven by the formation of the 4-fluorobenzyl cation at m/z 109.0454. In the gas phase, this cation rapidly rearranges into a highly stable fluorotropylium ion, acting as a thermodynamic sink. Consequently, m/z 109.0454 frequently presents as the base peak in the MS/MS spectrum.

Figure 1: Proposed CID fragmentation cascade of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in analytical results, protocols cannot merely be a list of steps; they must be self-validating systems. The following methodology builds in causality and system suitability checks at every phase.

Phase 1: Reagent Preparation & Analyte Solubilization

Causality: 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is highly lipophilic. Attempting solubilization in purely aqueous buffers will result in precipitation and erratic ionization.

-

Weighing: Accurately weigh 1.0 mg of the analytical standard.

-

Primary Solubilization: Dissolve completely in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock solution.

-

Working Dilution: Dilute the stock to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of MeOH and LC-MS grade Water containing 0.1% Formic Acid. Note: Formic acid acts as a crucial proton donor, pre-ionizing the analyte in solution to maximize ESI+ efficiency.

Phase 2: Chromatographic Separation (UHPLC)

Causality: A C18 stationary phase provides optimal hydrophobic retention for the fluorobenzyl and methyl moieties, preventing early elution in the void volume.

-

Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Mobile Phases:

-

(A) Water + 0.1% Formic Acid

-

(B) Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution: Initiate at 5% B, ramping to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute to wash the column. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Acquisition

-

Source Parameters: Set the ESI Capillary Voltage to 3.0 kV and the Desolvation Temperature to 350°C to ensure complete droplet evaporation without thermal degradation.

-

Precursor Isolation: Isolate the monoisotopic precursor at m/z 268.1 in Q1 (Unit resolution).

-

Collision-Induced Dissociation (CID): Introduce Argon as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 40 eV. Causality: A CE ramp is strictly required to capture the full fragmentation spectrum. Low CE (~15-20 eV) captures the delicate CO loss, while high CE (~30-40 eV) is necessary to drive the heterolytic N-benzyl cleavage.

Phase 4: System Suitability & Self-Validation

-

Carryover Check: Inject a blank (50:50 MeOH:H2O) prior to the analyte. The baseline at m/z 268.1 must be flat to confirm the absence of column carryover.

-

Mass Accuracy Verification: Inject a tuning standard (e.g., Reserpine) to verify that the Time-of-Flight (TOF) or Orbitrap mass accuracy is calibrated to < 5 ppm error.

Figure 2: Self-validating LC-MS/MS experimental workflow for indole derivative analysis.

Data Presentation & Quantitative Summary

The table below summarizes the theoretical exact masses for the precursor and key diagnostic fragment ions. High-resolution mass spectrometry (HRMS) data should be cross-referenced against these theoretical values to confirm structural identity.

| Ion Type | Chemical Formula | Theoretical Exact Mass (m/z) | Neutral Loss (Da) | Structural Assignment |

| Precursor | C17H15FNO+ | 268.1138 | N/A | Protonated intact molecule [M+H]+ |

| Fragment 1 | C16H15FN+ | 240.1189 | 27.9949 (CO) | Loss of carbaldehyde carbonyl |

| Fragment 2 | C7H6F+ | 109.0454 | 159.0684 | 4-Fluorobenzyl cation (Fluorotropylium) |

| Fragment 3 | C10H10NO+ | 160.0762 | 108.0375 | Indole core following N-C cleavage |

| Fragment 4 | C9H10N+ | 132.0813 | 136.0324 | Indole core following N-C cleavage and CO loss |

Note: Mass errors during experimental acquisition must fall within ±5 ppm of the theoretical exact masses listed above to satisfy rigorous identification criteria.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive, in-depth framework for conducting the preliminary in vitro cytotoxicity screening of a novel indole derivative, 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind key experimental choices, from the selection of appropriate cellular models to the implementation of orthogonal assays for robust data validation. We present detailed, field-proven methodologies for assessing metabolic viability and cell membrane integrity, alongside a framework for data analysis and interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound foundation for the evaluation of novel chemical entities in early-stage cancer research.

Introduction: The Indole Scaffold in Oncology

The indole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of biologically active compounds.[2] Its unique electronic properties and planar structure allow for diverse interactions with biological targets, making it an attractive starting point for drug discovery.[2] In oncology, indole derivatives have emerged as powerful agents that can modulate various cancer-relevant pathways, including cell cycle progression, apoptosis, and signal transduction.[3][4] Naturally occurring indole alkaloids like vincristine and vinblastine are established chemotherapeutics, and numerous synthetic derivatives continue to populate the drug development pipeline.[1][2]

The indole-3-carbaldehyde core, in particular, serves as a versatile synthetic intermediate, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[5] The subject of this guide, 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde , combines this reactive aldehyde with N-benzylation, a modification known to influence the biological activity of indole compounds. The inclusion of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide outlines the critical first step in evaluating its potential as an anticancer agent: a preliminary screen to determine its cytotoxic effects on cancer cells.

Rationale for a Multi-Faceted Experimental Design

A preliminary cytotoxicity screen should not merely determine if a compound is toxic, but begin to answer how potent it is and how selective. This requires a thoughtfully designed experiment with built-in validation.

Strategic Selection of Cellular Models

The choice of cell lines is paramount and can profoundly influence the outcome and relevance of a cytotoxicity study.[6][7] A single cell line provides a very narrow view of a compound's potential.[6] Therefore, we advocate for a panel approach.

-

Broad-Spectrum vs. Selective Activity: To gain an initial understanding of the compound's spectrum of activity, we select cell lines from different cancer types. For this guide, we propose:

-

Assessing General Toxicity: A critical component of early screening is to determine if the compound's toxicity is specific to cancer cells. To this end, a non-cancerous control cell line is essential.[11]

-

hTERT-immortalized Gingival Fibroblasts (hTERT-GF): These cells exhibit a normal fibroblast-like morphology and provide a more relevant baseline for general cytotoxicity compared to immortalized cancer lines.[11]

-

Orthogonal Assays for Data Integrity

Relying on a single assay can be misleading, as different assays measure distinct cellular processes. To ensure the trustworthiness of our findings, we will employ two widely used assays that measure different hallmarks of cell death.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[12][13] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][15] A decrease in metabolic activity is thus inferred as a loss of cell viability.

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the integrity of the plasma membrane.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[17][18] An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.

By using both an activity-based (MTT) and a death-based (LDH) assay, we create a self-validating system that provides a more complete picture of the compound's cytotoxic effect.

Experimental Protocols & Workflow

The following protocols are detailed to ensure reproducibility and scientific rigor. All procedures should be performed under sterile conditions in a certified biosafety cabinet.

Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde in sterile, cell-culture-grade Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, must be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity.

Cell Culture and Seeding

-

Culture MCF-7, A549, and hTERT-GF cells in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

-

Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plates for 24 hours to allow cells to adhere and enter the logarithmic growth phase.[19]

Overall Experimental Workflow Visualization

Caption: High-level workflow for preliminary cytotoxicity screening.

Protocol: MTT Assay

This protocol is adapted from established methodologies.[12][14][15]

-

After the 48-hour compound exposure, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in a humidified incubator, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Assay

This protocol is based on common commercial kit instructions.[17][20]

-

Controls: Prepare three essential controls in triplicate wells:

-

Spontaneous LDH Release: Cells treated with vehicle control.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

-

Background Control: Medium only, no cells.

-

-

After the 48-hour compound exposure, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[20]

-

Carefully transfer 100 µL of supernatant from each well to a new, flat-bottomed 96-well plate.

-

Add 100 µL of the LDH Reaction Solution (containing substrate and dye) to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of Stop Solution to each well.[17]

-

Measure the absorbance at 490 nm within 1 hour.

Data Analysis and Interpretation

Calculation of Results

-

For MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

-

For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Data Presentation and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is a standard measure of a compound's potency. To determine the IC₅₀, plot the percent viability (or inhibition) against the logarithm of the compound concentration and fit the data to a non-linear regression curve (sigmoidal dose-response).

The results should be summarized in a clear, concise table.

Table 1: Hypothetical Cytotoxicity Data for 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

| Cell Line | Cell Type | Compound IC₅₀ (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 8.5 |

| A549 | Human Lung Carcinoma | 12.2 |

| hTERT-GF | Normal Human Fibroblast | > 100 |

Interpreting the Data

The hypothetical data in Table 1 would suggest that the compound exhibits moderate potency against both breast and lung cancer cell lines. Crucially, its IC₅₀ value against the normal fibroblast cell line is significantly higher, indicating a degree of cancer cell selectivity. This selectivity is a highly desirable characteristic for a potential anticancer agent.

Potential Mechanisms and Future Directions

While preliminary screening does not elucidate a precise mechanism, the structure of the compound and the vast literature on related indole derivatives allow for educated hypotheses that can guide future work.[3][4]

Postulated Mechanisms of Action

Many indole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][21] This can occur through the intrinsic (mitochondrial) pathway, which involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of executioner caspases.[21]

Caption: A simplified model of the intrinsic apoptosis pathway.

Other potential mechanisms for indole derivatives include cell cycle arrest, inhibition of protein kinases, or disruption of microtubule dynamics.[1][3]

Recommended Next Steps

Based on a promising initial screen (e.g., potent and selective IC₅₀ values), the following follow-up studies are recommended:

-

Mechanism of Cell Death Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to confirm if the observed cytotoxicity is due to apoptosis or necrosis.

-

Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Expanded Cell Line Screening: Test the compound against a larger panel of cancer cell lines, including those with different genetic backgrounds (e.g., p53 wild-type vs. mutant), to identify potential biomarkers of sensitivity.

-

Target Identification Studies: If the compound is highly potent, efforts can be initiated to identify its direct molecular target(s) using techniques such as thermal shift assays or affinity chromatography.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publishers.

- Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.

- Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy. Benchchem.

- Different mechanisms of indole derivatives as anticancer agents.

- Comparative Cytotoxicity of Nitroindole-3-carbaldehyde Positional Isomers: A Guide for Researchers. Benchchem.

- MTT Assay Protocol for Cell Viability and Prolifer

- LDH cytotoxicity assay. Protocols.io.

- Cytotoxicity MTT Assay Protocols and Methods.

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher.

- Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. Europe PMC.

- MTT assay protocol. Abcam.

- LDH assay kit guide: Principles and applic

- LDH Cytotoxicity Assay Kit. Cayman Chemical.

- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

- LDH Cytotoxicity Assay. Bio-protocol.

- 2.11.1.

- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- What cell line should I choose for citotoxicity assays?.

- In Vitro Cytotoxicity Determin

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

- 3-INDOLE ALDEHYDE AND CERTAIN OF ITS CONDENSATION PRODUCTS.

- The antiplatelet indole-3-carboxaldehyde phenylhydrazone.

- Selection of Optimal Cell Lines for High-Content Phenotypic Screening.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- Selection of an Optimal Cytotoxicity Assay for Undergradu

- Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs. Benchchem.

- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)

- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Semantic Scholar.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde | Request PDF.

- Methyl 1-(4-fluorobenzyl)

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.

- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Asian Journal of Green Chemistry.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 7. scielo.br [scielo.br]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. protocols.io [protocols.io]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde as a Versatile Intermediate in Organic Synthesis and Drug Discovery

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, indole-3-carbaldehydes are particularly valuable as versatile intermediates due to the reactive aldehyde functionality, which serves as a synthetic handle for a wide array of chemical transformations.[3][4] This document provides a detailed guide on the synthesis and application of a specific, highly functionalized derivative: 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde .

This compound integrates three key structural features for diversification:

-

An N-(4-fluorobenzyl) group , which can modulate lipophilicity, metabolic stability, and potential π-stacking interactions.

-

A C2-methyl group , which enhances steric bulk and can influence the conformation and electronic properties of the indole ring.

-

A C3-carbaldehyde group , a prime site for nucleophilic attack and condensation reactions, enabling the construction of more complex molecular architectures.

We present validated protocols for the synthesis of this key intermediate and its subsequent use in cornerstone reactions for drug discovery, such as the Henry reaction for tryptamine synthesis and the formation of bioactive Schiff bases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the creation of novel therapeutic agents.

Compound Profile and Synthesis

The strategic synthesis of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is achieved through a reliable two-step sequence: (A) formylation of the indole core, followed by (B) selective N-alkylation.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 332922-15-3 | [5] |

| Molecular Formula | C₁₇H₁₄FNO | [5] |

| Molecular Weight | 267.30 g/mol | [5] |

| Appearance | Expected to be a light yellow to off-white solid | General Knowledge |

| SMILES | O=CC1=C(C)N(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 | [5] |

Synthetic Workflow

The overall synthetic pathway involves the initial preparation of the indole-3-carbaldehyde core, followed by the introduction of the fluorobenzyl group at the nitrogen atom.

Caption: Two-step synthesis of the target compound.

Protocol 1A: Vilsmeier-Haack Formylation of 2-Methylindole

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich heterocycles like indoles.[6][7] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is then attacked by the electron-rich C3 position of the indole ring.

Materials:

-

2-Methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Reaction with Indole: In a separate flask, dissolve 2-methylindole (1.0 eq) in a minimal amount of anhydrous DMF.

-

Formylation: Slowly add the solution of 2-methylindole to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Heating: Heat the reaction mixture to 85-90 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC.[6][8]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated Na₂CO₃ solution until the pH is alkaline (pH > 8). This step is exothermic and should be performed cautiously. The product, 2-methyl-1H-indole-3-carbaldehyde, will typically precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: The crude solid can be purified by recrystallization from ethanol. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Expected Yields for Vilsmeier-Haack Formylation of Substituted Indoles:

| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Indole | 0 to 85 | 6 | 96 | [6] |

| 4-Methylindole | 0 to 85 | 8 | 90 | [6] |

| 6-Methylindole | 0 to 90 | 9 | 89 |[6] |

Protocol 1B: N-Benzylation of 2-Methyl-1H-indole-3-carbaldehyde

This step involves a standard nucleophilic substitution where the deprotonated indole nitrogen attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide. The use of a suitable base is critical for deprotonating the N-H of the indole.

Materials:

-

2-Methyl-1H-indole-3-carbaldehyde (from Step 1A)

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous DMF or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution (for NaH quench)

-

Water, Brine

Procedure:

-

Preparation: To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

-

Alternative (for stronger base): Suspend NaH (1.2 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add a solution of the indole in THF dropwise. Allow to stir for 30 minutes at 0 °C until hydrogen evolution ceases.

-

-

Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours (or until TLC indicates completion of the reaction).

-

Work-up (K₂CO₃ method): Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Work-up (NaH method): Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x), and follow the same washing and drying procedure as above.

-

Purification: The crude product, 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.

Key Synthetic Applications

The aldehyde functionality is a gateway to a vast chemical space. Below are protocols for two high-impact transformations relevant to drug discovery.

Application 2.1: Synthesis of Tryptamine Precursors via the Henry Reaction

The Henry (or nitroaldol) reaction is a classic C-C bond-forming reaction between an aldehyde and a nitroalkane. When applied to indole-3-carbaldehydes, it provides a direct route to 3-(2-nitrovinyl)indoles, which are valuable precursors to tryptamines upon reduction.[9] Tryptamines are a critical pharmacophore in neuroscience research.

Caption: Henry reaction for tryptamine precursor synthesis.

Protocol 2: Henry Reaction with Nitromethane

Materials:

-

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Nitromethane (large excess, serves as reagent and solvent)

-

Ammonium acetate (catalyst, 0.5 eq)

-

Acetic acid (optional, for reflux conditions)

Procedure:

-

Setup: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) in nitromethane (10-15 eq).

-

Catalyst Addition: Add ammonium acetate (0.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

-

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or methanol to remove residual nitromethane and catalyst.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Expected Outcomes:

| Reaction | Conditions | Typical Yield | Key Feature | Reference |

|---|---|---|---|---|

| Henry Reaction | Nitromethane, NH₄OAc, Reflux | Good to Excellent | Forms C-C bond | [9] |

| Subsequent Reduction | NaBH₄ / Ni(OAc)₂ or LiAlH₄ | Moderate to Good | Nitro to Amine |[9] |

Application 2.2: Synthesis of Bioactive Schiff Bases (Imines)

The condensation of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines). Indole-derived Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12]

Caption: Schiff base formation via aldehyde-amine condensation.

Protocol 3: General Procedure for Schiff Base Formation

Materials:

-

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

-

A primary amine (e.g., aniline, 4-methoxyaniline) (1.0 eq)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

-

Dissolution: Dissolve the starting aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: Add the primary amine (1.0 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of a solid product.

-

Isolation: If a precipitate forms, cool the mixture, collect the solid by vacuum filtration, and wash with a small amount of cold ethanol.

-

Purification: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

-

Sodium hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

4-Fluorobenzyl bromide: A lachrymator and skin irritant.

-

Conclusion

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a high-potential, strategically designed intermediate for organic synthesis and medicinal chemistry. Its preparation is robust and relies on well-established synthetic transformations. The presence of the C3-aldehyde provides a reliable entry point for constructing diverse molecular libraries, particularly for generating tryptamine derivatives and Schiff bases with potential therapeutic value. The protocols outlined in this document offer a validated foundation for researchers to explore the rich chemistry of this versatile building block.

References

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

El-Sayed, M. E. A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

- Sathish, M., et al. (2016). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research.

- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.

-

Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses Procedure (n.d.). Organic Syntheses. Available at: [Link]

- ACS Publications (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.

-

Al-Mokhanam, A. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

- ResearchGate (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

-

Master Organic Chemistry (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of Indole-3-carboxaldehyde (CAS 487-89-8). NINGBO INNO PHARMCHEM CO.,LTD..

-

Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- ResearchGate (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Santa Cruz Biotechnology (n.d.). 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.

- Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry.

- NextSDS (n.d.). 1-(4-FLUORO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE. NextSDS.

- BLDpharm (n.d.). 1-(4-Fluorobenzyl)-1H-indole-3-carbaldehyde. BLDpharm.

- Google Patents (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. semanticscholar.org [semanticscholar.org]

Application Note & Protocols: Synthesis of Novel Schiff Base Derivatives from 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products, neurotransmitters, and synthetic pharmaceuticals.[1][2] Its electron-rich, planar structure facilitates crucial interactions with a multitude of biological targets.[3] When the indole core is functionalized with a Schiff base (or imine) moiety (-C=N-), the resulting derivatives often exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5][6] The imine group is not merely a linker but an active pharmacophore, contributing to the molecule's electronic properties and its ability to coordinate with metal ions or form hydrogen bonds.[7][8]

This document provides a comprehensive guide for the synthesis of novel Schiff base derivatives starting from 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and outline the necessary characterization techniques to validate the synthesized products, thereby ensuring a reproducible and reliable synthetic workflow.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[9] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][10][11]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][11]

-

Dehydration: The reaction is typically catalyzed by a small amount of acid.[12] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[12][13]

The formation of the Schiff base is a reversible process, and the reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or by precipitation of the product.[9] The optimal pH for this reaction is mildly acidic (around 4-5), as sufficient acid is needed to catalyze dehydration, but a highly acidic environment would protonate the primary amine, rendering it non-nucleophilic.[10][12]

Caption: Mechanism of Schiff base formation.

Materials and Equipment

Reagents & Solvents

-

1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde (Starting Material)

-

Various primary amines (e.g., aniline, p-toluidine, 2-aminophenol, sulfanilamide)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (Catalyst)

-

Diethyl Ether

-

Hexane

-

Ethyl Acetate

-

Deionized Water

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Stir bars

-

Beakers and Erlenmeyer flasks

-

Measuring cylinders and pipettes

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

Analytical balance

Experimental Protocol: A Step-by-Step Workflow

This protocol describes a general and robust method for the synthesis. The reaction can be readily monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the new, often UV-active, Schiff base product spot.

Caption: General experimental workflow for synthesis.

Detailed Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde in absolute ethanol (approx. 20-30 mL).

-

Amine Addition: To this solution, add 1.0 equivalent of the chosen primary amine. Stir the mixture at room temperature for 5-10 minutes.

-

Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the mixture.[14] The use of a mild acid catalyst is crucial for protonating the carbinolamine intermediate, facilitating the elimination of water.[10][12] Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. This typically takes 4-12 hours.[15]

-

Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Many Schiff base derivatives will precipitate out of the solution upon cooling. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Final Product: The purified product can be further recrystallized from ethanol or another suitable solvent to obtain high-purity crystals. Dry the final product in a desiccator or vacuum oven. Record the final mass and calculate the percentage yield.

Characterization of Synthesized Derivatives

Validation of the product's structure is a critical step. The following techniques are standard for characterizing newly synthesized Schiff bases.[15][16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling piece of evidence is the disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Concurrently, a new, strong absorption band will appear in the range of 1600-1650 cm⁻¹, which is characteristic of the C=N (imine) bond.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm. This signal corresponds to the azomethine proton (-CH=N-).[3] The signals for the aromatic and alkyl protons of the indole and amine moieties should also be present and can be assigned to confirm the full structure.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: In the ¹³C NMR spectrum, the formation of the imine is indicated by a new signal in the δ 155-165 ppm range, corresponding to the azomethine carbon (-CH=N-).[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular formula of the target Schiff base derivative.

Table 1: Expected Analytical Data for Exemplary Derivatives

| Derivative Name (R' Group) | Molecular Formula | Expected [M+H]⁺ | Key ¹H NMR Signal (δ ppm) | Key FT-IR Band (cm⁻¹) |

| (E)-N-phenyl-1-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)methylene)aniline | C₂₉H₂₃FN₂ | 419.19 | ~8.5 (s, 1H, -CH=N-) | ~1625 (C=N Stretch) |

| (E)-N-(p-tolyl)-1-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)methylene)aniline | C₃₀H₂₅FN₂ | 433.21 | ~8.4 (s, 1H, -CH=N-) | ~1622 (C=N Stretch) |

| 4-(((E)-(1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)methylene)amino)benzenesulfonamide | C₂₉H₂₄FN₃O₂S | 514.16 | ~8.7 (s, 1H, -CH=N-) | ~1618 (C=N Stretch) |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Insufficient catalyst. - Amine reactant is deactivated (protonated). - Product is soluble in the reaction solvent. | - Extend the reflux time and monitor via TLC. - Add another 1-2 drops of glacial acetic acid. - Ensure the reaction medium is only mildly acidic. - After cooling, try to remove the solvent using a rotary evaporator and triturate the residue with a non-polar solvent like hexane to induce precipitation. |

| Impure Product (Multiple Spots on TLC) | - Presence of unreacted starting materials. - Formation of side products. | - Ensure the filtration wash with cold solvent is performed efficiently. - Perform recrystallization carefully, possibly trying different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). - If recrystallization fails, purify the product using silica gel column chromatography. |

| Oily Product Instead of Solid | - Low melting point of the product. - Presence of solvent impurities. | - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Remove all solvent under high vacuum. - Attempt to solidify the oil by triturating with cold hexane or pentane. |

References

-

Overview of Schiff Bases. (2022). IntechOpen. [Link]

-

Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

-

Chemistry Schiff Bases. SATHEE. [Link]

-

Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Omega. [Link]

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). European Journal of Medicinal Chemistry. [Link]

-

Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2025). Molecules. [Link]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (2022). ACS Omega. [Link]

-

Schiff base. Wikipedia. [Link]

-

Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... ResearchGate. [Link]

-

Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry-Section B. [Link]

-

Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. (2019). Journal of Coordination Chemistry. [Link]

-

Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (2025). OODBODHAN. [Link]

-

Overview of Biological Activities and Synthesis of Schiff Base. (2024). International Journal for Multidisciplinary Research. [Link]

-

A proposed mechanism for the synthesis of a Schiff base. ResearchGate. [Link]

-

12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. [Link]

-

Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025). ResearchGate. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Eng. Technol. J.. [Link]

-

Synthesis new indole Schiff bases and evaluation their cytotoxicity against HepG2 and SK-GT2 cell line. (2023). AIP Conference Proceedings. [Link]

-

Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (2023). Oriental Journal of Chemistry. [Link]

-

Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2022). Russian Journal of Bioorganic Chemistry. [Link]

-

Synthesis and in silico investigation of Schiff base derivatives of 1H-indole-2,3-diones and their Co(II). Brazilian Journal of Biological Sciences. [Link]

Sources

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Schiff base - Wikipedia [en.wikipedia.org]

- 9. ijfmr.com [ijfmr.com]

- 10. Overview of Schiff Bases | IntechOpen [intechopen.com]

- 11. Chemistry Schiff Bases | SATHEE JEE [sathee.iitk.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ajchem-b.com [ajchem-b.com]

- 16. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Developing Next-Generation Antimicrobial Agents from the 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde Scaffold

Executive Summary

The escalating crisis of multi-drug resistant (MDR) bacterial infections, particularly among ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), requires the exploration of novel chemical spaces. This application note provides a comprehensive, field-proven guide for utilizing 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde as a privileged scaffold in drug discovery. By detailing the rational pharmacophore design, synthetic derivatization workflows, and self-validating biological evaluation protocols, this document equips researchers with the mechanistic insights needed to develop potent antimicrobial agents.

Rationale & Pharmacophore Design

The indole nucleus is a highly versatile building block in medicinal chemistry, mimicking the natural amino acid tryptophan to interact with a wide array of biological targets (1)[1]. The specific functionalization of our target scaffold provides three distinct structural advantages:

-

N1-(4-Fluorobenzyl) Substitution : Antimicrobial efficacy against Gram-negative bacteria is heavily dependent on the agent's ability to penetrate complex, multilayered outer membranes. The addition of a fluorinated benzyl group significantly enhances the lipophilicity of the molecule, facilitating membrane accumulation and disruption (2)[2]. Furthermore, fluorine substitution increases metabolic stability and can improve binding affinity through specific halogen-protein interactions.

-

C2-Methyl Group : This moiety provides critical steric shielding to the indole nitrogen region. By restricting the rotational freedom of the molecule, the C2-methyl group modulates the compound's geometry, optimizing its fit into the ATP-binding pockets of target enzymes like DNA gyrase (3)[3].

-

C3-Carbaldehyde : The aldehyde acts as a highly reactive electrophilic center, ideal for Schiff base formation. Derivatizing this position into hydrazones or semicarbazones yields pharmacophores that have demonstrated broad-spectrum activity against MRSA and E. coli (4)[4].

Mechanistic Pathways

Fluorinated indole derivatives typically exhibit a dual mechanism of action. They are known to intercalate or bind to the ATP-binding site of bacterial DNA Gyrase (GyrB), thereby inhibiting essential DNA supercoiling processes[3]. Concurrently, the highly lipophilic fluorobenzyl moiety disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and rapid bactericidal activity[2].

Fig 1. Mechanistic pathways of fluorobenzyl-indole derivatives targeting bacterial viability.

Synthetic Methodology: Hydrazone Derivatization

To harness the therapeutic potential of this scaffold, we outline a robust, high-yield protocol for synthesizing an indole-3-hydrazone derivative.

Step-by-Step Synthesis Protocol

-

Reagent Preparation : Dissolve 1.0 equivalent (eq) of 1-(4-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde in anhydrous ethanol to achieve a 0.2 M concentration.

-

Causality: Utilizing anhydrous conditions is critical. The formation of a Schiff base/hydrazone is a condensation reaction that produces water. Anhydrous ethanol drives the equilibrium forward and prevents the reversible hydrolysis of the newly formed imine bond.

-

-

Acid Catalysis : Add 3-5 drops of glacial acetic acid to the solution.

-

Causality: The acid protonates the carbonyl oxygen of the carbaldehyde. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for the nucleophilic attack by the incoming amine/hydrazine.

-

-

Condensation : Add 1.1 eq of the chosen hydrazide (e.g., isonicotinohydrazide or aminoguanidine). Stir and reflux the mixture at 80°C for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Isolation and Purification : Once the starting material is consumed, cool the reaction mixture to 4°C. The target hydrazone derivative will precipitate out of the solution. Filter the precipitate under vacuum and wash with cold ethanol to remove any unreacted starting materials and trace acid. Recrystallize from hot ethanol to achieve >95% purity.

Fig 2. Sequential workflow from chemical synthesis to biological evaluation.

Antimicrobial Evaluation Protocol (Broth Microdilution)

To accurately determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives, a resazurin-based broth microdilution assay is employed. This method provides a clear, objective colorimetric endpoint, eliminating the subjectivity of visual turbidity assessments.

Self-Validating Assay Design

Every protocol must be an internally self-validating system to ensure data integrity:

-

Positive Control (Ciprofloxacin/Colistin) : Ensures the bacterial strain is susceptible and the assay is sensitive enough to detect inhibition.

-

Negative Control (1% DMSO) : Confirms that the vehicle used to dissolve the lipophilic indole derivative does not contribute to the observed antimicrobial effect.

-

Sterility Control (Media Only) : Ensures no external contamination compromises the readouts.

Step-by-Step Biological Protocol

-

Inoculum Preparation : Cultivate the target bacterial strains (e.g., MRSA, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL), and further dilute to a final working concentration of 5×105 CFU/mL.

-